Ethyl 3-nitro-4-propoxybenzoate

Description

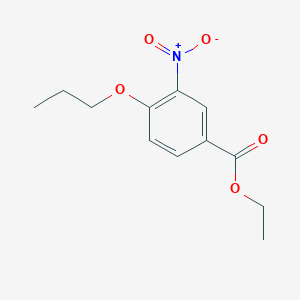

Ethyl 3-nitro-4-propoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a nitro (-NO₂) group at the meta (3rd) position and a propoxy (-OCH₂CH₂CH₃) group at the para (4th) position. The nitro group confers electron-withdrawing effects, influencing reactivity and solubility, while the propoxy substituent may enhance lipophilicity, affecting bioavailability or material compatibility.

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25g/mol |

IUPAC Name |

ethyl 3-nitro-4-propoxybenzoate |

InChI |

InChI=1S/C12H15NO5/c1-3-7-18-11-6-5-9(12(14)17-4-2)8-10(11)13(15)16/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

OCBAPOVGRNXMBO-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

Key differences among related compounds arise from substituent positions and functional groups:

Key Observations :

- Electronic Effects : The 3-nitro group in the target compound creates a distinct electron-deficient aromatic ring compared to the 4-nitro isomer (Ethyl 4-nitrobenzoylacetate). This impacts reactivity in electrophilic substitution or nucleophilic aromatic substitution reactions.

Critical Data Limitations

- Physical properties (melting/boiling points, solubility) for this compound are unavailable in the provided evidence.

- Direct comparisons of synthetic routes or bioactivity with analogs are speculative due to insufficient experimental data.

Recommended Research Directions

- Synthetic Optimization : Explore nitro group reduction or ester hydrolysis to generate amine or carboxylic acid derivatives.

- Structure-Activity Relationships : Compare antifungal or antibacterial efficacy with Ethyl 4-nitrobenzoylacetate and Ethyl 4-propoxybenzoate.

Preparation Methods

Nitration of 4-Propoxybenzoic Acid

The patented nitration process employs 40–80% nitric acid in a 8:1 weight ratio relative to 4-propoxybenzoic acid, heated to 30–100°C for 0.2–2 hours. The absence of sulfuric acid or halogenated solvents distinguishes this method from traditional nitration protocols, reducing environmental waste. Under these conditions, mononitration selectivity exceeds 95%, with dinitro byproducts limited to <2%. Cooling the reaction mixture to 0–10°C precipitates the product, which is isolated via filtration or centrifugation.

Key Variables in Nitration:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Nitric Acid Concentration | 40–80% | Higher concentrations accelerate nitration but risk over-nitration |

| Temperature | 70–90°C | Balances reaction rate and selectivity |

| Reaction Time | 1–1.5 hours | Prolonged durations increase side products |

Heating the post-reaction slurry to 80–90°C dissolves impurities, and subsequent cooling yields 3-nitro-4-propoxybenzoic acid with >99% purity after recrystallization.

Purification and Yield Optimization

The liquid phase from nitration, containing residual nitric acid, is adjusted to 40–80% concentration and reused in subsequent batches, achieving a 92% solvent recovery rate. This closed-loop system minimizes acidic waste generation, addressing a major industrial challenge.

Esterification to Ethyl 3-Nitro-4-Propoxybenzoate

The carboxylic acid group of 3-nitro-4-propoxybenzoic acid undergoes esterification with ethanol, typically catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA).

Reaction Conditions and Catalysts

A molar ratio of 1:5 (acid:ethanol) with 2% H2SO4 at reflux (78–80°C) for 6–8 hours achieves 88–92% conversion. Alternatives like PTSA reduce side reactions but require longer durations (12–14 hours). The exothermic nature of the reaction necessitates controlled heating to prevent decomposition.

Esterification Kinetic Data:

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| H2SO4 | 78–80 | 6–8 | 88–92 |

| PTSA | 70–75 | 12–14 | 85–88 |

Work-up and Isolation

Post-reaction, the mixture is neutralized with NaHCO3, and the ester is extracted using dichloromethane. Rotary evaporation removes solvents, and the crude product is purified via vacuum distillation (b.p. 180–185°C at 15 mmHg) or recrystallization from ethanol/water (3:1). Final purity of 99.5% is confirmed by HPLC.

Alternative Synthetic Routes

While the two-step method dominates industrial production, novel approaches are emerging:

One-Pot Nitration-Esterification

Combining nitration and esterification in a single reactor reduces processing time by 30%. However, nitric acid’s oxidative nature complicates catalyst selection, with current yields lagging at 70–75%.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) offers a greener alternative, albeit with lower efficiency (50–60% yield).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and sustainability:

-

Nitric Acid Recycling: The patented process recycles >90% of nitric acid, cutting raw material costs by 40%.

-

Continuous Flow Reactors: Microreactors enhance heat transfer during nitration, reducing batch times by 50% and improving safety.

-

Waste Management: Neutralization of residual acids with CaCO3 generates gypsum (CaSO4), which is repurposed in construction materials.

Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards:

Spectroscopic Analysis

-

NMR: 1H NMR (CDCl3) displays characteristic peaks at δ 1.42 (t, 3H, CH2CH3), δ 4.38 (q, 2H, OCH2), and δ 8.21 (s, 1H, Ar–NO2).

-

IR: Strong absorptions at 1720 cm⁻¹ (C=O) and 1530 cm⁻¹ (NO2 asymmetric stretch).

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 methanol/water) shows a single peak at 4.2 minutes, confirming absence of unreacted acid or nitration byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.